molecular formula C21H23N5O2S B10867056 4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B10867056
M. Wt: 409.5 g/mol
InChI Key: XFKLYBYZFGZUDE-UHFFFAOYSA-N
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Description

4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, high-pressure reactors, and continuous flow techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly if it exhibits desirable pharmacological properties.

    Industry: Its reactivity and functional groups could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its specific functional groups and the potential for diverse chemical reactivity. Its unique structure may confer distinct biological activities or chemical properties not observed in similar compounds.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C21H23N5O2S/c1-3-9-25-10-8-14-17(11-25)29-21-19(14)20-23-18(24-26(20)13-22-21)12-28-16-7-5-4-6-15(16)27-2/h4-7,13H,3,8-12H2,1-2H3

InChI Key

XFKLYBYZFGZUDE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5OC

Origin of Product

United States

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